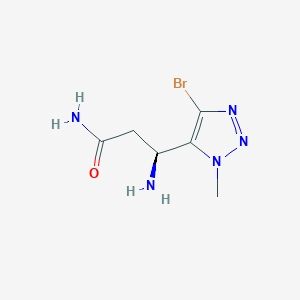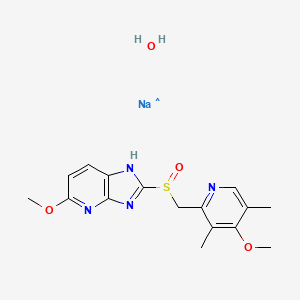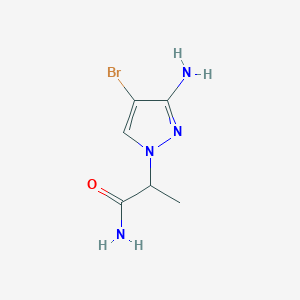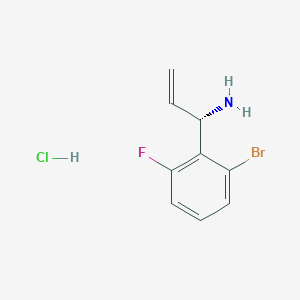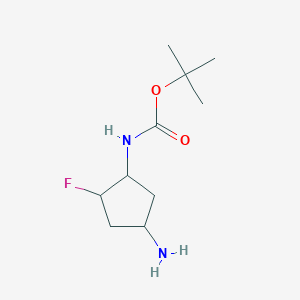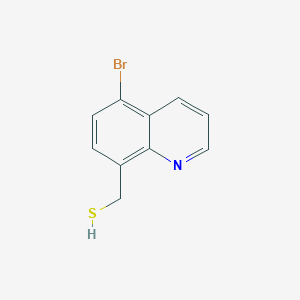
(5-Bromoquinolin-8-YL)methanethiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-Bromoquinolin-8-YL)methanethiol is a chemical compound with the molecular formula C10H8BrNS. It features a quinoline ring system substituted with a bromine atom at the 5-position and a methanethiol group at the 8-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromoquinolin-8-YL)methanethiol typically involves the functionalization of a quinoline scaffold. Common synthetic routes include:
Friedländer Synthesis: This method involves the condensation of 2-aminobenzaldehyde with a ketone in the presence of an acid catalyst.
Skraup Synthesis: This classical method uses aniline, glycerol, and sulfuric acid to form the quinoline ring.
Transition Metal-Catalyzed Reactions: Modern approaches often employ palladium or copper catalysts to introduce the bromine and methanethiol groups under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale adaptations of the above synthetic routes, with a focus on optimizing yield and purity. Techniques such as continuous flow synthesis and the use of recyclable catalysts are often employed to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
(5-Bromoquinolin-8-YL)methanethiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The bromine atom can be reduced to a hydrogen atom, yielding quinolin-8-YL)methanethiol.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.
Substitution: Nucleophilic substitution reactions often use reagents like sodium thiolate or primary amines under basic conditions.
Major Products
Oxidation: Disulfides or sulfonic acids.
Reduction: Quinolin-8-YL)methanethiol.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
(5-Bromoquinolin-8-YL)methanethiol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and as a probe for biological assays.
Industry: The compound is used in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (5-Bromoquinolin-8-YL)methanethiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, leading to enzyme inhibition. Additionally, the quinoline ring can intercalate with DNA, affecting transcription and replication processes. These interactions make it a valuable tool in studying cellular pathways and developing therapeutic agents .
Comparison with Similar Compounds
Similar Compounds
Quinolin-8-YL)methanethiol: Lacks the bromine substitution, leading to different reactivity and biological activity.
5-Chloroquinolin-8-YL)methanethiol: Similar structure but with a chlorine atom instead of bromine, affecting its chemical properties and reactivity.
5-Iodoquinolin-8-YL)methanethiol: Contains an iodine atom, which can lead to different biological interactions due to the larger atomic size.
Uniqueness
(5-Bromoquinolin-8-YL)methanethiol is unique due to the presence of both a bromine atom and a methanethiol group, which confer distinct chemical reactivity and biological activity. The bromine atom enhances its electrophilicity, making it more reactive in substitution reactions, while the methanethiol group allows for covalent modification of proteins .
Properties
Molecular Formula |
C10H8BrNS |
|---|---|
Molecular Weight |
254.15 g/mol |
IUPAC Name |
(5-bromoquinolin-8-yl)methanethiol |
InChI |
InChI=1S/C10H8BrNS/c11-9-4-3-7(6-13)10-8(9)2-1-5-12-10/h1-5,13H,6H2 |
InChI Key |
JPZXJOBEMHAXFM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=C2N=C1)CS)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Chloro-6-iodo-2-methylbenzo[d]thiazole](/img/structure/B13059432.png)
![{1-[8-Chloro-1-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]piperidin-4-ylidene}aminobenzoate](/img/structure/B13059435.png)
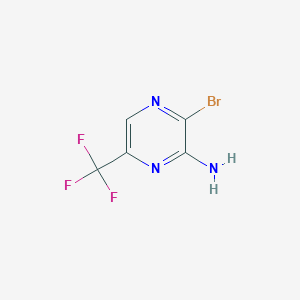
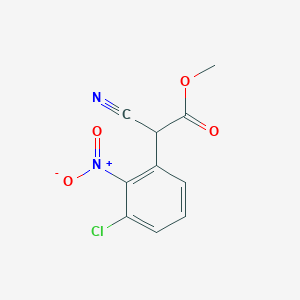
![2-[(1S,3R)-3-Fluorocyclohexyl]aceticacid](/img/structure/B13059465.png)


![Methyl 1-(2-methylpyrrolo[2,3-b]pyridin-1-yl)cyclopentane-1-carboxylate](/img/structure/B13059480.png)
![1,1-Dioxido-2,3-dihydro-4H-thieno[2,3-b]thiopyran-4-yl pentanoate](/img/structure/B13059487.png)
